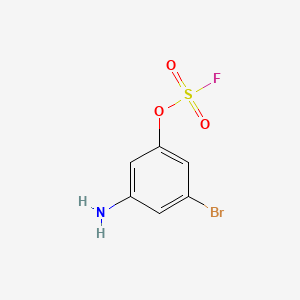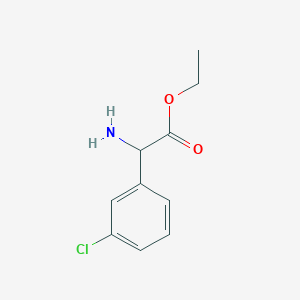![molecular formula C12H13NO2 B13568885 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their rigidity and unique spatial arrangement, which make them valuable in various fields of scientific research and industrial applications. The presence of a pyridine ring further enhances its chemical versatility and potential for interaction with biological targets.
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the creation of new building blocks that can be further derivatized through various transformations. Industrial production methods may involve scaling up these photochemical reactions, although this can be technically challenging due to the need for specialized equipment and conditions .
Chemical Reactions Analysis
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, potentially increasing the compound’s stability.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and specificity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane. While all these compounds share a rigid bicyclic structure, this compound is unique due to the presence of the pyridine ring, which enhances its chemical versatility and potential for biological interactions .
Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.1]heptane
- Bicyclo[2.2.2]octane
These compounds differ in their ring sizes and substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-pyridin-4-ylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-5-8-6-12(10,7-8)9-1-3-13-4-2-9/h1-4,8,10H,5-7H2,(H,14,15) |
InChI Key |
FIUJBCMAEYEZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)






![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)



![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)
